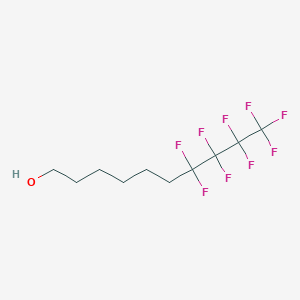

7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol

描述

Structure

3D Structure

属性

IUPAC Name |

7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F9O/c11-7(12,5-3-1-2-4-6-20)8(13,14)9(15,16)10(17,18)19/h20H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDCHCYMFXJOCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379703 | |

| Record name | 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181042-39-7 | |

| Record name | 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Analysis of 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol

A retrosynthetic analysis of 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol suggests a strategic disconnection at the C6-C7 bond, which separates the molecule into a fluorinated, electrophilic precursor and a hydrocarbon-based, nucleophilic or radical-accepting synthon. This approach is logical due to the distinct chemical nature of the perfluoroalkyl moiety and the alkyl alcohol chain.

The primary disconnection identifies two key fragments: a C4 nonafluoroalkyl unit and a C6 functionalized hexane (B92381) unit. The C4 fragment is typically derived from perfluoro-n-butyl iodide (C4F9I), a common and effective source for the C4F9• radical or its corresponding nucleophilic/electrophilic equivalents. The C6 fragment can be conceptualized as a 6-hydroxyhexyl synthon, which can be sourced from a precursor like 5-hexen-1-ol (B1630360) or 6-bromohexan-1-ol, depending on the chosen forward synthetic strategy. This disconnection points toward several plausible synthetic routes, including radical addition or nucleophilic substitution, to form the crucial C-C bond.

Classical and Contemporary Synthetic Routes to Perfluorinated Alcohols

The synthesis of perfluorinated alcohols like 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol relies on a toolkit of reactions designed to forge robust carbon-carbon and carbon-fluorine bonds.

Radical Addition Reactions in the Formation of Fluorinated Alkane Skeletons

Radical addition reactions represent a powerful and widely used method for creating the carbon skeleton of fluorinated compounds. These reactions typically involve the addition of a perfluoroalkyl radical to an unsaturated C-C bond. For the target molecule, a plausible route is the atom-transfer radical addition (ATRA) of perfluoro-n-butyl iodide to a terminal alkene, such as 5-hexen-1-ol.

This process is typically initiated by thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or by photolysis. researchgate.net More contemporary methods utilize visible-light photoredox catalysis, which allows for milder reaction conditions. nih.govwustl.edu The perfluoroalkyl radical (Rf•) generated from the perfluoroalkyl iodide (RfI) adds regioselectively to the terminal carbon of the alkene, forming a secondary carbon-centered radical intermediate. This intermediate then abstracts the iodine atom from another molecule of RfI to yield the iodinated adduct and propagate the radical chain. A subsequent reduction step is then required to remove the iodine atom, typically using a reducing agent like tributyltin hydride or sodium borohydride, to yield the final saturated alkane skeleton.

Nucleophilic Substitution Strategies for Incorporating Fluorinated Moieties onto Carbon Chains

Nucleophilic substitution provides an alternative pathway for constructing the fluorinated alkane chain. This strategy can be approached in two ways: either the fluorinated moiety acts as the nucleophile or as the electrophile.

In the first approach, a perfluoroalkyl organometallic reagent, such as a Grignard (RfMgX) or organolithium (RfLi) species, can be generated from the corresponding perfluoroalkyl halide. This potent nucleophile can then displace a suitable leaving group (e.g., bromide, tosylate) on a C6 hydrocarbon chain that has a protected hydroxyl group.

Conversely, a nucleophile derived from the C6 hydrocarbon chain can attack a perfluoroalkyl halide. However, direct nucleophilic substitution on perfluoroalkyl halides is often challenging due to the high electronegativity of fluorine atoms, which reduces the electrophilicity of the carbon atom. More effective strategies often involve the substitution of other halogens, such as iodine, in perfluoroalkyl iodides.

Hydrosilylation Approaches in Fluorinated Alcohol Synthesis and Derivatization

Hydrosilylation is a versatile method primarily used for the derivatization of compounds containing both hydroxyl groups and unsaturation, which can be key intermediates in the synthesis of fluorinated alcohols. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double or triple bond, typically catalyzed by late transition metals like platinum or ruthenium.

In the context of synthesizing complex fluorinated alcohols, an intermediate containing a terminal alkyne and a hydroxyl group could undergo regioselective hydrosilylation to form a vinylsilane. This vinylsilane is a valuable synthetic handle that can be further transformed. For example, a Tamao-Fleming oxidation can convert the vinylsilane into a ketone or, under different conditions, a hydroxyl group, providing a pathway to introduce further functionality into the molecule. Control over regioselectivity (α vs. β addition) is a critical aspect of this methodology.

Exploitation of Perfluorinated Alkyl Halides as Key Intermediates, with Focus on 10-Bromo-1,1,1,2,2,3,3,4,4-nonafluorodecane

Perfluorinated alkyl halides are fundamental building blocks in fluorinated alcohol synthesis. A key intermediate for the synthesis of the title compound, following a nucleophilic substitution strategy, would be 10-bromo-1,1,1,2,2,3,3,4,4-nonafluorodecane. This compound contains the complete carbon skeleton and the perfluoroalkyl moiety.

The synthesis of this intermediate itself would likely involve one of the previously described C-C bond-forming reactions, such as the radical addition of a C4F9 radical source to 6-bromo-1-hexene. Once obtained, the terminal bromine atom serves as an excellent electrophilic site for nucleophilic substitution to introduce the hydroxyl group. This can be achieved via hydrolysis or, more commonly, by reaction with a protected form of hydroxide (B78521), such as sodium acetate, followed by hydrolysis of the resulting ester. This two-step procedure often provides higher yields and avoids side reactions compared to direct hydrolysis.

Optimization of Reaction Conditions and Yields in the Synthesis of 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol

The efficient synthesis of 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol hinges on the careful optimization of the chosen synthetic route. Focusing on the highly plausible radical addition of perfluoro-n-butyl iodide (C4F9I) to 5-hexen-1-ol, followed by reductive deiodination, several parameters are critical for maximizing the yield and purity of the intermediate adduct.

Key parameters for optimization include the choice of radical initiator, solvent, reaction temperature, and the stoichiometry of the reactants. AIBN is a common thermal initiator, while visible-light-mediated reactions using photoredox catalysts represent a milder alternative. wustl.edu The molar ratio of the alkene to the perfluoroalkyl iodide is crucial; an excess of the alkene can minimize side reactions of the iodide, but an excess of the iodide may be needed to ensure complete consumption of the alkene.

The following table illustrates a hypothetical optimization study for the initial radical addition step, based on common practices in the field for similar ATRA reactions. researchgate.net The goal is to maximize the yield of the intermediate, 7-iodo-7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol, before the final reduction step.

| Entry | Initiator (mol%) | Solvent | Temperature (°C) | Ratio (Alkene:Iodide) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AIBN (10) | Benzene (B151609) | 80 | 1.2 : 1 | 65 |

| 2 | AIBN (10) | Acetonitrile (B52724) | 80 | 1.2 : 1 | 72 |

| 3 | AIBN (5) | Acetonitrile | 80 | 1.2 : 1 | 75 |

| 4 | AIBN (10) | Acetonitrile | 70 | 1.2 : 1 | 68 |

| 5 | AIBN (10) | Acetonitrile | 80 | 1.5 : 1 | 81 |

| 6 | AIBN (10) | Acetonitrile | 80 | 1 : 1.2 | 78 |

| 7 | Eosin Y (1), Blue LED | Acetonitrile | 25 | 1.5 : 1 | 85 |

As the data suggests, moving to a polar aprotic solvent like acetonitrile improves the yield over benzene (Entry 2 vs. 1). Reducing the initiator concentration slightly can also be beneficial (Entry 3). Temperature is a key factor, with 80°C providing a better yield than 70°C for the thermal reaction (Entry 2 vs. 4). Optimizing the stoichiometry, with a slight excess of the alkene, appears to be most effective for the thermal process (Entry 5). However, the most significant improvement is seen with a shift to milder, photocatalytic conditions, which often provide higher yields at room temperature (Entry 7). The subsequent deiodination step would also require optimization, but typically proceeds in high yield.

Purification Techniques for Perfluorinated Alcohol Synthesis

The synthesis of perfluorinated alcohols, including 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol, often yields a mixture containing the desired product, unreacted starting materials, byproducts, and residual reagents. Achieving high purity is critical for subsequent applications, necessitating effective purification strategies. The choice of technique depends on the nature of the impurities, the scale of the synthesis, and the required final purity. Common methods employed include distillation, chromatography, and chemical treatments.

Distillation Techniques:

Distillation is a primary method for purifying volatile liquid compounds based on differences in boiling points. For fluorinated alcohols, several distillation techniques are applicable.

Vacuum Distillation: Many perfluoroalkyl ethanols are purified by distillation under reduced pressure. google.com This technique is suitable for high-boiling compounds that might decompose at their atmospheric boiling point.

Extractive Distillation: Fluorinated alcohols can form azeotropic mixtures with non-fluorinated alcohols, making separation by simple distillation impossible. researchgate.net Extractive distillation introduces a separating agent, such as N-methyl-2-pyrrolidone, which alters the relative volatilities of the components, allowing for the isolation of the pure fluorinated alcohol. researchgate.net

Heteroazeotropic Distillation: This method is effective for separating close-boiling impurities. The addition of an entrainer, such as acetone, can form a low-boiling heteroazeotrope with the impurities, facilitating their removal and enabling the purification of the target perfluorinated compound to a high degree (e.g., >99.8%). mdpi.com

Chromatographic Methods:

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Flash Chromatography: This is a common laboratory-scale technique for purifying fluorinated alcohols. stackexchange.com The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (eluent system, such as ethyl acetate/hexanes) is crucial for achieving good separation. stackexchange.com

Ion-Exchange Chromatography: For syntheses where ionic impurities or reagents are present, solid-phase extraction (SPE) using an ion-exchange cartridge can be an effective purification step. epo.org

Chemical Purification Methods:

Certain impurities, particularly acidic ones, are difficult to remove by distillation or chromatography alone.

Thermal and Basic Treatment: A patented process involves heating the crude fluorinated alcohol to at least 175°C in the presence of water and a base additive. google.com This treatment selectively degrades impurities like perfluoroalkanoic acids, their esters, and perfluoroalkyliodides. google.com Following the thermal treatment, the additives can be removed by washing with water or dilute acid/base, followed by vacuum drying. google.com

The following table summarizes the key purification techniques for perfluorinated alcohols.

| Purification Technique | Principle | Typical Impurities Removed | Advantages | Disadvantages |

| Vacuum Distillation | Separation based on boiling point differences at reduced pressure. google.com | Non-volatile impurities, starting materials with significantly different boiling points. | Suitable for thermally sensitive compounds; scalable. | Ineffective for azeotropes or close-boiling impurities. |

| Extractive Distillation | Addition of a solvent to break azeotropes by altering relative volatilities. researchgate.net | Azeotropic mixtures (e.g., with non-fluorinated alcohols). researchgate.net | Enables separation of azeotropes. | Requires an additional separation step to remove the solvent. |

| Heteroazeotropic Distillation | Addition of an entrainer to form a low-boiling azeotrope with impurities. mdpi.com | Close-boiling impurities. mdpi.com | Highly effective for specific impurity profiles; can achieve high purity. mdpi.com | Requires careful selection of the entrainer. |

| Flash Chromatography | Differential adsorption of components on a solid stationary phase. stackexchange.com | A wide range of organic byproducts and starting materials. | High resolution for complex mixtures; adaptable. | Difficult and costly to scale up; uses large solvent volumes. |

| Thermal/Basic Treatment | Chemical degradation of specific impurities at high temperatures with a base. google.com | Perfluoroalkanoic acids, esters, and perfluoroalkyliodides. google.com | Highly selective for acidic impurities. google.com | Requires high temperatures and specialized equipment; introduces additives that must be removed. |

Scale-Up Considerations for Laboratory and Preparative Synthesis of Fluorinated Alcohols

Transitioning the synthesis of fluorinated alcohols like 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol from a laboratory bench scale to a larger preparative or industrial scale introduces significant challenges. These challenges span chemical, engineering, economic, and safety domains. Careful planning and process optimization are essential for a successful scale-up.

Key Challenges and Mitigation Strategies:

Reagent Cost and Sourcing: Many fluorination protocols rely on expensive reagents or noble metal catalysts, which can make large-scale production economically unfeasible. researchgate.net The supply chain for essential fluorine sources, often derived from calcium fluoride (B91410), can also present challenges. researchgate.net

Strategy: Development of synthetic routes that utilize cheaper and more abundant fluorinating agents is crucial. researchgate.net Process optimization to maximize yield and catalyst recycling can also mitigate costs.

Reaction Energetics and Heat Management: Fluorination reactions are often highly exothermic. What is easily managed in small-scale laboratory glassware can lead to thermal runaway in a large reactor, posing a significant safety risk.

Strategy: A thorough understanding of the reaction thermodynamics and kinetics is required. Scale-up should involve transitioning to reactors with efficient heat exchange systems. For some processes, moving from a batch reactor to a continuous flow setup can offer superior temperature control and safety. mdpi.com

Material Compatibility: Highly reactive fluorinating agents and byproducts, such as hydrogen fluoride (HF), are corrosive to standard materials like glass and stainless steel.

Strategy: The use of specialized, corrosion-resistant materials for reactors and associated equipment is necessary. Alloys like Hastelloy or reactors lined with inert polymers are often required.

Purification at Scale: Methods that are convenient at the lab scale, such as flash chromatography, are often impractical and uneconomical for large quantities. stackexchange.com

Strategy: The process should be designed to favor purification methods that are readily scalable, such as distillation (vacuum, extractive, or azeotropic) and crystallization. google.commdpi.com Minimizing byproduct formation through reaction optimization can also simplify downstream purification.

Process Control and Safety: The handling of hazardous and potentially toxic fluorine-containing compounds requires stringent safety protocols. Ensuring consistent product quality and purity on a large scale demands robust process control.

Strategy: Implementation of automated control systems to monitor critical parameters like temperature, pressure, and reagent addition rates is essential. A comprehensive Process Hazard Analysis (PHA) should be conducted to identify and mitigate potential risks.

The table below outlines the primary considerations for scaling up the synthesis of fluorinated alcohols.

| Consideration | Laboratory Scale (Grams) | Preparative/Industrial Scale (Kilograms+) | Mitigation Strategies for Scale-Up |

| Primary Reagents | High-purity, often expensive reagents used. researchgate.net | Focus on cost-effective, readily available raw materials. researchgate.net | Route scouting for cheaper alternatives; establish robust supply chains. |

| Heat Transfer | Surface area-to-volume ratio is high; heat dissipates easily. | Surface area-to-volume ratio is low; risk of thermal runaway. | Use of jacketed reactors, internal cooling coils, or continuous flow reactors. mdpi.com |

| Mixing | Efficiently achieved with magnetic stir bars or overhead stirrers. | Requires powerful mechanical agitators; potential for inhomogeneous mixing. | Reactor and agitator design optimization; computational fluid dynamics (CFD) modeling. |

| Purification | Flash chromatography is common. stackexchange.com | Distillation, crystallization, and extraction are preferred. | Develop scalable purification protocols early in process development. |

| Equipment | Standard laboratory glassware. | Specialized, corrosion-resistant metallic or lined reactors. | Select materials compatible with all reagents, intermediates, and products. |

| Safety | Handled in a fume hood with personal protective equipment (PPE). | Requires engineered controls, containment systems, and extensive process safety management. | Conduct thorough hazard and operability (HAZOP) studies. |

Chemical Reactivity and Functional Group Transformations

Reactions Involving the Terminal Hydroxyl Group of 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol

The terminal hydroxyl group is a versatile functional handle that can be readily converted into other functional groups, enabling the synthesis of a wide array of derivatives.

Esterification is a common method for the derivatization of fluorinated alcohols like 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol. These reactions are crucial for creating molecules with tailored properties, often for applications in materials science or as analytical standards. rsc.orgresearchgate.net The direct condensation of the alcohol with carboxylic acids can be facilitated by various reagents.

One effective method involves the use of XtalFluor-E as a mediating agent. This approach allows for the direct esterification of a broad range of carboxylic acids—including aromatic, aliphatic, and chiral substrates—with perfluorinated alcohols. nih.govfao.org The reactions typically proceed in moderate to excellent yields, using only a slight excess of the alcohol. nih.govfao.orgresearchgate.net Mechanistic studies suggest that this transformation does not proceed through an acyl fluoride (B91410) intermediate but rather a (diethylamino)difluoro-λ4-sulfanyl carboxylate intermediate. nih.govfao.org

Heterogeneous catalysts, such as the metal-organic framework UiO-66-NH2, have also been employed for the esterification of fluorinated compounds, offering advantages in terms of catalyst separation and reuse. rsc.orgresearchgate.net

| Method | Reagents & Conditions | Substrate Scope | Yield | Reference |

|---|---|---|---|---|

| XtalFluor-E Mediated | Carboxylic acid, Perfluorinated alcohol (2 equiv.), XtalFluor-E, Et3N, CH2Cl2 | Aromatic, heteroaromatic, aliphatic, and chiral carboxylic acids | Moderate to Excellent | nih.gov, fao.org |

| Heterogeneous Catalysis | Fluorinated aromatic carboxylic acids, Methanol, UiO-66-NH2 catalyst, 150 °C | Fluorinated aromatic acids | High Conversion Yield | rsc.org, researchgate.net |

Etherification of 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol provides a route to fluorinated ethers, which are of interest as surfactants and in other material applications. The most common method for synthesizing ethers from alcohols is the Williamson ether synthesis. youtube.comwikipedia.org This reaction involves a two-step process: first, the alcohol is deprotonated by a strong base (like sodium hydride) to form a highly reactive alkoxide ion. wikipedia.orglibretexts.org This alkoxide then acts as a nucleophile, attacking a primary alkyl halide in an SN2 reaction to form the ether linkage. wikipedia.org

Several variations of the Williamson synthesis have been adapted for fluorinated alcohols. fluorine1.ru These methods differ in the choice of base, solvent, and reaction conditions to optimize the yield of the desired fluorinated ether. fluorine1.ru For instance, reactions can be carried out using sodium hydride in tetrahydrofuran (B95107) (THF) or potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). fluorine1.ru Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, can also be employed to facilitate the reaction between the aqueous base and the organic-soluble alcohol. fluorine1.ru

| Method | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Method 1 | NaH | THF | Form alkoxide at 40°C, then add alkyl bromide and boil for 4 days. | fluorine1.ru |

| Method 2 | NaOH (50% aq.) | Benzene (B151609)/THF | Use of Bu4N+HSO4- as a phase-transfer catalyst at 10-20°C for several days. | fluorine1.ru |

| Method 3 | KOH | DMSO | Reaction with alkyl bromide at 70°C for 2 days. | fluorine1.ru |

As a primary alcohol, 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagents and reaction conditions. chemguide.co.ukstudymind.co.uklibretexts.org

Partial Oxidation to Aldehydes: The selective oxidation to the corresponding aldehyde, 7,7,8,8,9,9,10,10,10-nonafluorodecanal, requires careful control of the reaction conditions to prevent over-oxidation. chemguide.co.uklibretexts.org This is typically achieved by using a mild oxidizing agent or by using a stoichiometric amount of a stronger oxidant and removing the aldehyde from the reaction mixture as it forms, often by distillation. studymind.co.ukdocbrown.infosavemyexams.com The lower boiling point of the aldehyde compared to the alcohol facilitates this separation. savemyexams.com Reagents like pyridinium (B92312) chlorochromate (PCC) are often used for this type of partial oxidation. studymind.co.uk

Full Oxidation to Carboxylic Acids: To achieve full oxidation to 7,7,8,8,9,9,10,10,10-nonafluorodecanoic acid, stronger oxidizing agents and more vigorous conditions are employed. chemguide.co.uklibretexts.org Common reagents include potassium permanganate (B83412) (KMnO4) or an acidified solution of potassium dichromate (K2Cr2O7). studymind.co.uksavemyexams.com The reaction is typically carried out by heating the alcohol under reflux with an excess of the oxidizing agent. chemguide.co.uklibretexts.org This ensures that the initially formed aldehyde is further oxidized to the carboxylic acid. studymind.co.uklibretexts.org Alternatively, superacid-catalyzed carbonylation of polyfluorinated alcohols with carbon monoxide can also yield the corresponding carboxylic acids. nih.govmdpi.com

Transformations Involving the Perfluorinated Alkyl Chain

The C4F9- group in 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol is relatively inert to many chemical transformations but can participate in reactions under specific conditions, particularly those involving radical intermediates.

Perfluoroalkylation reactions are a powerful tool for introducing perfluoroalkyl groups into organic molecules, significantly altering their physical and chemical properties. researchgate.net While the alcohol itself is not directly used, it serves as a precursor to a reactive perfluoroalkylating agent. This typically involves a two-step process:

Functional Group Conversion: The terminal hydroxyl group is first converted into a group that can easily generate a perfluoroalkyl radical or an organometallic species. A common strategy is to transform the alcohol into the corresponding iodide, 7,7,8,8,9,9,10,10,10-nonafluorodecyl iodide.

Perfluoroalkylation: The resulting perfluoroalkyl iodide can then be used in various perfluoroalkylation reactions. For example, in the presence of a radical initiator (thermal or photochemical), it can generate a perfluoroalkyl radical that adds across the double or triple bonds of unsaturated substrates like alkenes and alkynes. researchgate.net Copper-catalyzed cross-coupling reactions of perfluoroalkyl iodides with aryl iodides or bromides also provide a route to perfluoroalkylated aromatic compounds. marquette.edu

The strong carbon-fluorine bonds in the perfluorinated chain make it susceptible to reactions involving radical species. Derivatives of 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol can serve as precursors for the C4F9(CH2)6• radical.

This radical can be generated through various methods, such as the Barton-McCombie deoxygenation of a xanthate derivative of the alcohol or the Barton decarboxylation of a derived carboxylic acid ester. libretexts.org Once formed, this carbon-centered radical can participate in a variety of synthetic transformations. libretexts.org These include:

Dehalogenation: Reaction with a hydrogen atom donor like tributyltin hydride (Bu3SnH) can replace a halogen atom with hydrogen. libretexts.org

Cyclization: If an unsaturated bond is present elsewhere in the molecule, intramolecular radical cyclization can occur, forming new ring systems. researchgate.net

Intermolecular Addition: The radical can add to external alkenes or other radical acceptors, forming new carbon-carbon bonds. nih.gov

These radical-based methods offer a complementary approach to ionic reactions, enabling the construction of complex molecular architectures that might be difficult to access through other means. nih.gov

Derivatization Strategies for Enhanced Functionality and Novel Compound Synthesis

Specific derivatization strategies for 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol to enhance its functionality or to synthesize novel compounds are not documented in the scientific literature. General derivatization techniques for primary alcohols are well-established; however, their applicability and the specific reaction conditions required for 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol have not been reported. The unique electronic and steric effects of the fluorinated tail would likely necessitate customized synthetic approaches, but no such tailored strategies for this particular molecule have been published.

Mechanistic Studies of 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol Reactivity

There are no mechanistic studies available in the public domain that specifically investigate the reaction pathways of 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol. Research into the kinetics, thermodynamics, and transition states of its reactions has not been reported. Consequently, a detailed, evidence-based discussion of the mechanisms governing its reactivity is not possible at this time.

Environmental Fate and Transport of Fluorinated Alcohols

Principles of Per- and Polyfluoroalkyl Substance (PFAS) Environmental Dynamics

Per- and polyfluoroalkyl substances (PFAS) are characterized by the presence of a highly fluorinated alkyl chain, which imparts properties such as thermal stability and resistance to chemical and biological degradation. Fluorotelomer alcohols (FTOHs), including 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol, are a class of polyfluorinated substances that can be transformed in the environment into more persistent perfluorinated compounds.

The environmental dynamics of FTOHs are influenced by their volatility. Due to their relatively high vapor pressures, FTOHs can partition into the atmosphere, where they can undergo long-range transport. utoronto.ca Their water solubility is generally low, but they can be found in aqueous environments. In soil and sediment, their fate is governed by sorption processes, which are influenced by the organic carbon content of the solid phase and the properties of the FTOH itself, such as the length of its fluorinated chain.

FTOHs are considered precursors to perfluorinated carboxylic acids (PFCAs), which are highly persistent and have been detected in various environmental compartments and biota worldwide. wikipedia.org The transformation of FTOHs into PFCAs is a key aspect of their environmental fate.

The following table provides predicted environmental fate and transport properties for 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol, offering insights into its likely behavior in different environmental media. epa.gov

| Property | Predicted Value | Unit |

|---|---|---|

| Biodegradation Half-Life | 5.01 | days |

| Fish Biotransformation Half-Life (Km) | 0.309 | days |

| Soil Adsorption Coefficient (Koc) | 977 | L/kg |

| Bioconcentration Factor | 91.9 | L/kg |

| Atmospheric Hydroxylation Rate | 7.59e-12 | cm³/molecule·sec |

| Ready Biodegradability | No | Binary |

Degradation Pathways in Environmental Compartments

The degradation of 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol can occur through both abiotic and biotic pathways, leading to the formation of various transformation products.

Abiotic degradation of FTOHs primarily occurs in the atmosphere through photolytic processes.

In the atmosphere, FTOHs are subject to degradation initiated by reaction with hydroxyl (OH) radicals. utoronto.ca This process is considered the primary atmospheric loss mechanism for these compounds. The atmospheric lifetime of FTOHs is estimated to be on the order of weeks, allowing for widespread distribution before degradation. utoronto.ca Smog chamber studies have demonstrated that the atmospheric oxidation of FTOHs leads to the formation of a homologous series of PFCAs. acs.org While direct photolysis of FTOHs is not considered a significant degradation pathway due to their lack of absorption of UV wavelengths greater than 200 nm, their reaction with photochemically generated radicals is a key transformation process. utoronto.ca

Fluorotelomer alcohols are generally considered to be hydrolytically stable under typical environmental pH conditions. The carbon-fluorine bond is exceptionally strong, and the alcohol functional group does not readily undergo hydrolysis. Therefore, hydrolysis is not a significant degradation pathway for FTOHs in aquatic systems.

Biotic degradation of FTOHs is a significant transformation pathway in soil and wastewater treatment systems.

Under aerobic conditions, FTOHs can be biodegraded by microorganisms. rsc.org This process is a recognized source of PFCAs in the environment. wikipedia.org Studies on various FTOHs have shown that they can be transformed into PFCAs through a series of metabolic steps. nih.gov The biodegradation of FTOHs in soil can lead to the formation of both even- and odd-chain PFCAs. nih.gov The rate of aerobic biodegradation can be influenced by environmental factors such as nutrient availability and redox conditions. rsc.org While specific studies on the aerobic biodegradation of 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol are limited, the general pathways observed for other FTOHs are expected to be relevant.

Biotic Degradation Mechanisms

Anaerobic Biodegradation Assessment

Under anaerobic conditions, such as those found in wastewater treatment plant digester sludge, landfill leachate, and submerged sediments, fluorotelomer alcohols undergo biotransformation, albeit through pathways and at rates distinct from aerobic processes. acs.orgnih.gov While direct research on 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol is limited, studies on its close structural analogs, 6:2 FTOH and 8:2 FTOH, provide significant insights.

In anaerobic digester sludge under methanogenic conditions, 6:2 FTOH and 8:2 FTOH have been shown to transform into a series of polyfluorinated acids. acs.orgnih.gov The process is generally slower compared to aerobic degradation, with a predicted biodegradation half-life for 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol estimated at approximately 5.01 days under unspecified conditions. epa.gov In a study using landfill leachate, the anaerobic biotransformation of 6:2 FTOH was observed to have a half-life of 12 days. nih.gov

Research indicates that the anaerobic biotransformation of FTOHs is not a significant source of terminal perfluorinated carboxylic acids (PFCAs). acs.orgnih.gov Studies on 6:2 FTOH and 8:2 FTOH show that while polyfluorinated intermediates are readily formed, the final conversion to PFCAs like perfluorohexanoic acid (PFHxA) and perfluorooctanoic acid (PFOA) occurs at very low molar yields (≤0.4 mol %). acs.orgnih.gov This suggests that the microbial pathways operating under anaerobic conditions are inefficient at shortening the perfluorinated carbon chains to form the more widely studied PFCAs. acs.org

Table 1: Predicted Biodegradation Data for 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol

| Parameter | Predicted Value | Unit | Source |

|---|---|---|---|

| Biodegradation Half-Life | 5.01 | days | epa.gov |

This interactive table provides predicted biodegradation metrics. A "0" for Ready Biodegradability suggests the compound does not meet the criteria for rapid and complete biodegradation.

Identification and Characterization of Environmental Transformation Products and Degradates

The anaerobic degradation of FTOHs leads to a distinct suite of transformation products. For analogs like 6:2 FTOH and 8:2 FTOH, the primary metabolites identified in anaerobic digester sludge are fluorotelomer carboxylic acids (FTCAs) and fluorotelomer unsaturated carboxylic acids (FTUCAs), as well as (n-1):3 acids (e.g., 5:3 acid from 6:2 FTOH). acs.orgbohrium.com

Specifically, in one study, the anaerobic biotransformation of 6:2 FTOH over 90 to 176 days yielded:

6:2 FTCA (F(CF₂)₆CH₂COOH): 32–43 mol % acs.org

5:3 acid (F(CF₂)₅CH₂CH₂COOH): 18–23 mol % acs.org

6:2 FTUCA (F(CF₂)₅CF=CHCOOH): 1.8–8.0 mol % acs.org

Similarly, 8:2 FTOH was transformed by day 181 to:

7:3 acid : 27 mol % acs.org

8:2 FTCA : 18 mol % acs.org

8:2 FTUCA : 5.1 mol % acs.org

These polyfluorinated acids are considered key indicators of FTOH anaerobic biotransformation. bohrium.com A novel transient intermediate, 3-fluoro 5:3 acid, was also identified from the degradation of 6:2 FTUCA, highlighting the complexity of the degradation pathway. acs.orgnih.gov The low ultimate yield of stable PFCAs suggests that these polyfluorinated intermediates are relatively persistent under these conditions or are transformed through other pathways. acs.org

Distribution and Partitioning Behavior in Environmental Matrices

The distribution of 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol in the environment is governed by its physicochemical properties, which influence its tendency to associate with solids, volatilize into the atmosphere, or leach through soil.

Table 2: Predicted Physicochemical and Partitioning Properties for 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol

| Property | Predicted Value | Unit | Source |

|---|---|---|---|

| Water Solubility | 2.12e-4 | g/L | epa.gov |

| Vapor Pressure | 8.14e-2 | mmHg | epa.gov |

| Henry's Law Constant | 1.05e-4 | atm·m³/mol | epa.gov |

| LogKow (Octanol-Water Partition Coeff.) | 4.53 | - | epa.gov |

This interactive table summarizes key predicted properties influencing environmental partitioning.

Sorption to Soil and Sediment Organic Matter

The mobility of FTOHs in terrestrial and aquatic systems is significantly influenced by their sorption to soil and sediment. This process is primarily driven by hydrophobic partitioning into organic matter. acs.org For 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol, the predicted organic carbon-normalized sorption coefficient (Koc) is 977 L/kg, indicating moderate sorption potential. epa.gov

Research on a homologous series of FTOHs (from 4:2 to 10:2) has shown a clear trend: sorption increases with the length of the perfluorocarbon chain. nih.govacs.org Each additional CF₂ moiety was found to increase the log Koc value by approximately 0.87 log units. nih.govresearchgate.net Soil organic carbon (OC) content is the key soil property governing the extent of sorption. nih.govacs.org In soils with higher organic carbon, FTOHs exhibit stronger sorption, which reduces their availability for transport and degradation. acs.orgresearchgate.net

Volatilization from Aqueous and Soil Systems

Fluorotelomer alcohols are considered semi-volatile compounds, and volatilization is a significant environmental transport pathway. rsc.org The tendency of a chemical to partition from water to air is described by its Henry's Law constant. For 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol, this is predicted to be 1.05e-4 atm·m³/mol. epa.gov

Experimental studies on other FTOHs confirm their volatility. Measured dimensionless Henry's Law constants (kH) at 25°C ranged from 0.31 to 2.82 for four different FTOHs, with the value increasing with longer fluoroalkyl chain length. researchgate.netnsf.gov This volatility facilitates their release from contaminated water and soil surfaces into the atmosphere. rsc.org For instance, in a microcosm study of landfill leachate, 19.4 mol% of the initial 6:2 FTOH was found to have partitioned into the gas phase, highlighting the importance of this pathway in anaerobic environments. nih.gov

Leaching Potential in Terrestrial Environments

The potential for 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol to leach through the soil column and reach groundwater is determined by the balance between its water solubility and its sorption to soil particles. Its low predicted water solubility (0.212 mg/L) limits the amount that can be transported with percolating water. epa.gov However, its moderate Koc value (977 L/kg) suggests that it will not be completely immobile in soil. epa.gov

Leaching is a recognized transport pathway for FTOHs, particularly from sources such as sludge-applied fields or landfills where fluorotelomer-based products are disposed. researchgate.net While long-chain PFCAs tend to remain in the soil, the precursor FTOHs can exhibit greater mobility. nih.gov The actual extent of leaching will depend heavily on site-specific factors, including soil type (especially organic carbon content), rainfall, and the presence of co-solvents.

Atmospheric Transport Considerations for Fluorinated Compounds

Once volatilized, FTOHs are subject to atmospheric transport, which can occur over long distances. researchgate.netresearchgate.net The atmospheric lifetime of FTOHs is typically estimated to be greater than 20 days, which is sufficient for them to be transported to remote regions like the Arctic. researchgate.netresearchgate.net The primary atmospheric removal mechanism is reaction with hydroxyl (·OH) radicals. researchgate.net The predicted atmospheric hydroxylation rate for 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol is 7.59e-12 cm³/molecule·sec. epa.gov

This long-range atmospheric transport is a critical process, as FTOHs act as volatile precursors to the more persistent and bioaccumulative PFCAs. acs.orgrsc.org Atmospheric oxidation of FTOHs is considered a significant source of the PFCAs found in remote ecosystems, far from direct industrial or consumer sources. researchgate.netacs.org Modeling studies have estimated that the atmospheric degradation of FTOHs contributes significantly to the global burden of PFCAs. rsc.org

Bioaccumulation and Biomagnification Potential (Mechanistic Studies)

Specific mechanistic studies on the bioaccumulation and biomagnification of 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol are not extensively available in peer-reviewed literature. However, its potential to bioaccumulate can be inferred from predicted physicochemical properties and data from computational models, such as those provided by the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. epa.govepa.gov

Bioaccumulation refers to the net result of a substance's uptake, distribution, and elimination in an organism from all routes of exposure, including water, food, and sediment. ecetoc.org For many organic chemicals, the potential to accumulate in living tissues is strongly related to their lipophilicity, or tendency to dissolve in fats and lipids. This property is often estimated by the octanol-water partition coefficient (LogKow). A higher LogKow value generally indicates a greater potential for a substance to partition from water into the fatty tissues of aquatic organisms, a process known as bioconcentration. ecetoc.org The predicted LogKow for 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol is 4.53, suggesting a significant tendency to associate with lipids and thus a potential for bioaccumulation. epa.gov

The bioconcentration factor (BCF), which is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at a steady state, is a key metric for assessing bioaccumulation. researchgate.net While experimental data are lacking, predictive models estimate a BCF value of 91.9 L/kg for 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol, indicating a moderate potential to bioconcentrate in aquatic organisms. epa.gov

The persistence of a substance within an organism is also critical to its bioaccumulation potential. If a compound is not easily metabolized or eliminated, it can accumulate to higher concentrations over time. The predicted fish biotransformation half-life for 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol is approximately 0.31 days, suggesting relatively rapid metabolism and clearance in fish. epa.gov

Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food web. researchgate.netplos.org Substances that are persistent, bioaccumulative, and resistant to metabolic degradation have the highest potential to biomagnify. researchgate.net While the predicted BCF and LogKow for 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol suggest accumulation potential at the individual organism level, its relatively short predicted biotransformation half-life might limit its potential for significant biomagnification through the food web. epa.gov A biomagnification factor (BMF) greater than 1, which indicates that the concentration in a predator exceeds that in its prey, is a common indicator of biomagnification. nih.gov Specific BMF or trophic magnification factor (TMF) studies for this compound were not found.

| Parameter | Predicted Value | Unit | Significance |

|---|---|---|---|

| LogKow (Octanol-Water Partition Coefficient) | 4.53 | Dimensionless | Indicates a high potential to partition into fatty tissues. epa.gov |

| Bioconcentration Factor (BCF) | 91.9 | L/kg | Suggests a moderate potential to accumulate in aquatic organisms from water. epa.gov |

| Fish Biotransformation Half-Life | 0.309 | Days | Indicates relatively rapid metabolism and elimination from fish tissues. epa.gov |

Environmental Modeling and Prediction of 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol Fate

Environmental fate and transport models are computational tools used to predict how a chemical will move through and persist in the environment. These models rely on the substance's specific physicochemical properties and degradation rates to estimate its distribution across different environmental compartments such as air, water, soil, and sediment. ecetoc.org While specific, large-scale modeling studies focused solely on 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol are not prominent in the literature, its likely environmental behavior can be predicted using available data from sources like the EPA CompTox Chemicals Dashboard. epa.govepa.gov

A key parameter in environmental modeling is the soil adsorption coefficient (Koc), which describes the tendency of a chemical to bind to organic matter in soil and sediment. A high Koc value indicates that the substance is likely to be retained in soils and sediments, limiting its mobility in groundwater. The predicted Koc for 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol is 977 L/kg, suggesting it will have low to moderate mobility in soil. epa.gov

The partitioning of the compound between air and water is predicted by its Henry's Law constant and vapor pressure. With a predicted Henry's Law constant of 1.05e-4 atm-m³/mol and a vapor pressure of 8.14e-2 mm Hg, the compound shows some potential for volatilization from water surfaces. epa.gov

| Parameter | Predicted Value | Unit | Significance in Environmental Modeling |

|---|---|---|---|

| Soil Adsorption Coefficient (Koc) | 977 | L/kg | Predicts low to moderate mobility in soil and sediment. epa.gov |

| Henry's Law Constant | 1.05e-4 | atm-m³/mol | Used to model the partitioning between air and water. epa.gov |

| Vapor Pressure | 8.14e-2 | mm Hg | Indicates potential to volatilize from surfaces. epa.gov |

| Water Solubility | 2.12e-4 | g/L | Affects transport in aquatic systems. epa.gov |

| Biodegradation Half-Life | 5.01 | Days | Estimates persistence in environments with microbial activity. epa.gov |

| Atmospheric Hydroxylation Rate (AOH Rate) | 7.59e-12 | cm³/molecule-sec | Determines the rate of degradation in the atmosphere. epa.gov |

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations and Quantum Chemical Characterization of 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol

Electronic structure calculations, typically employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol. These calculations can elucidate the distribution of electrons within the molecule, which governs its reactivity, polarity, and spectroscopic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. For fluorinated compounds like 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol, the highly electronegative fluorine atoms significantly influence the electronic landscape, typically lowering the energy of the molecular orbitals.

Table 1: Estimated Quantum Chemical Properties of 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol (Note: These are hypothetical values for illustrative purposes based on typical results for similar molecules.)

| Property | Estimated Value | Significance |

| HOMO Energy | -8.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 8.0 eV | Indicates high chemical stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influenced by the hydroxyl and perfluoroalkyl groups. |

Conformational Analysis of the Fluorinated Decyl Chain

The flexibility of the decyl chain in 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol allows it to adopt various conformations. Conformational analysis aims to identify the most stable (lowest energy) spatial arrangements of the atoms. The introduction of the bulky and rigid nonafluorobutyl group at the 7th position significantly impacts the conformational preferences of the alkyl chain.

Studies on other fluorinated alkanes have shown that the interactions between fluorinated and non-fluorinated segments can lead to unique conformational behaviors, such as helical twisting of the fluorinated portion. The gauche and anti conformations around the C-C bonds will have different energies, and computational methods can predict the most probable dihedral angles. For the partially fluorinated chain in 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol, a key area of interest is the interface between the hydrocarbon and fluorocarbon segments.

Table 2: Torsional Energy Barriers for a Simplified Fluorinated Alkane (Note: Illustrative data based on general principles of conformational analysis.)

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) |

| C-C-C-C (anti) | 180° | 0 |

| C-C-C-C (gauche) | ±60° | 0.9 |

| C-C-CF2-C (anti) | 180° | 0 |

| C-C-CF2-C (gauche) | ±60° | 1.5 |

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations are a powerful tool to study the behavior of a large number of molecules over time. For an amphiphilic molecule like 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol, with its hydrophilic alcohol head and a lipophilic/fluorophilic tail, MD simulations can provide insights into its self-assembly in various environments.

These simulations can model the formation of micelles, bilayers, or monolayers at interfaces (e.g., air-water or liquid-solid). The simulations track the positions and velocities of all atoms, allowing for the observation of how intermolecular forces, such as hydrogen bonding between the alcohol groups and fluorous interactions between the tails, drive the formation of larger structures. Key outputs from MD simulations include radial distribution functions, which describe the local ordering of molecules, and order parameters, which quantify the alignment of the molecular chains.

Computational Prediction of Spectroscopic Properties (NMR, FTIR)

Quantum chemical calculations can predict spectroscopic properties, which can then be compared with experimental data to validate the computed structures. For 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is particularly valuable. The chemical shifts are highly sensitive to the local electronic environment of each nucleus.

Similarly, the vibrational frequencies corresponding to an infrared (FTIR) spectrum can be calculated. These frequencies are related to the strengths of the chemical bonds and the masses of the atoms. Specific vibrational modes for the C-F, C-H, O-H, and C-O bonds can be identified and analyzed.

Table 3: Predicted ¹⁹F NMR Chemical Shifts for 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol (relative to CFCl₃) (Note: These are hypothetical values for illustrative purposes.)

| Fluorine Position | Predicted Chemical Shift (ppm) |

| -CF₃ | -81 |

| -CF₂-CF₃ | -126 |

| -CF₂-CF₂-CF₃ | -122 |

| -CH₂-CF₂- | -115 |

Elucidation of Reaction Mechanisms via Quantum Mechanical Approaches

For instance, the oxidation of the primary alcohol group could be modeled to understand the mechanism and identify potential intermediates. The influence of the electron-withdrawing fluorinated tail on the reactivity of the alcohol group is a key aspect that can be investigated through these computational approaches.

In Silico Modeling for Environmental Behavior and Fate Prediction

In silico models, which use computational methods to predict the properties and behavior of chemicals, are increasingly used to assess the environmental fate of compounds. For 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol, these models can estimate key environmental parameters.

Quantitative Structure-Activity Relationship (QSAR) models can predict properties like the octanol-water partition coefficient (Kow), which indicates a chemical's tendency to bioaccumulate. Other models can predict its potential for long-range transport in the atmosphere and its persistence in various environmental compartments like soil and water. The presence of the perfluoroalkyl chain suggests that this compound is likely to be persistent in the environment.

Table 4: Predicted Environmental Fate Properties of 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol (Note: Illustrative data based on QSAR predictions for similar compounds.)

| Property | Predicted Value | Implication |

| Log Kow | 4.5 | Potential for bioaccumulation in fatty tissues. |

| Water Solubility | 1 mg/L | Low solubility in water. |

| Vapor Pressure | 0.01 Pa | Low volatility. |

| Atmospheric Half-life | >10 days | Potential for long-range atmospheric transport. |

Advanced Applications and Future Research Directions

Utilization as a Building Block in Fluoropolymer Synthesis

7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol serves as a critical monomer or intermediate in the synthesis of a variety of fluoropolymers. The hydroxyl group provides a reactive site for incorporation into polymer backbones through esterification, etherification, or other condensation reactions. The presence of the fluorinated tail imparts desirable properties to the resulting polymers, such as high thermal stability, chemical resistance, and low surface energy.

Fluoropolymers derived from this alcohol can be tailored for specific applications. For instance, their integration into polyacrylates or polyurethanes can create coatings with exceptional durability and repellency. Research in this area focuses on controlling the polymerization process to achieve specific molecular weights and architectures, thereby fine-tuning the macroscopic properties of the final material. The synthesis of functional fluoropolymers is a sought-after objective, and the specific reactivity of fluoroolefins can be leveraged to create advanced materials. researchgate.net

Applications in Surface Chemistry and Materials Science

The distinct amphiphilic nature of 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol, with its hydrophilic alcohol head and hydrophobic/oleophobic fluorinated tail, makes it an ideal candidate for modifying the surface properties of various materials.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. Perfluorinated alcohols, including 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol, can form dense and stable SAMs on various surfaces, such as silicon wafers, gold, and aluminum oxide. The hydroxyl group anchors the molecule to the substrate, while the fluorinated chains orient themselves away from the surface, creating a new, low-energy interface.

The formation of these SAMs is a powerful technique for tailoring the surface properties of materials at the molecular level. Research has shown that the structure and stability of these monolayers are influenced by factors such as the length of the fluorinated chain, the nature of the substrate, and the deposition conditions. The introduction of fluorocarbon chains as terminal groups in alkanethiol molecules, a related class of compounds used for SAM formation, is known to enhance the durability of the resulting monolayers. uh.edu

| Compound | Advancing Contact Angle (Water) | Advancing Contact Angle (Hexadecane) | Reference |

|---|---|---|---|

| F(CF2)10(CH2)2SH | ~120° | ~78° | uh.edu |

| F(CF2)10(CH2)33SH | ~120° | ~77° | uh.edu |

One of the most significant applications of SAMs derived from 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol is the modification of surface wettability. The densely packed, low-energy fluorinated chains at the surface create a highly repellent interface for both water (hydrophobicity) and oils (oleophobicity). This property is highly desirable in a wide range of applications, including self-cleaning surfaces, anti-fouling coatings, and microfluidic devices.

The degree of repellency can be precisely controlled by manipulating the structure and density of the SAM. Surfaces modified with such fluorinated compounds can exhibit extremely high contact angles for various liquids. For instance, semifluorinated SAMs on gold have been shown to be both highly hydrophobic and oleophobic. uh.edu The wettability of a solid surface is determined by the surface tension of the liquid, the roughness of the solid surface, and the surface energy of the solid. cmeri.res.in

Role in the Development of Specialty Solvents and Lubricants with Enhanced Properties

The unique properties of fluorinated compounds make them suitable for use in specialty solvents and lubricants. The high stability of the carbon-fluorine bond results in excellent thermal and chemical resistance, which is crucial for applications in extreme environments. While not a standalone solvent or lubricant, 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol can be used as an additive to enhance the properties of conventional fluids.

As an additive, it can reduce the surface tension of the fluid, improving its wetting and spreading characteristics. In lubricants, the fluorinated segments can form a protective, low-friction film on surfaces, reducing wear and extending the lifetime of mechanical components. Research in this area is focused on developing new formulations that leverage the unique properties of fluorinated compounds to meet the demands of advanced industrial applications.

Interdisciplinary Research Opportunities with 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol and Related Fluorinated Compounds

The versatility of 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol opens up numerous opportunities for interdisciplinary research. In the field of biotechnology, surfaces modified with this compound could be used to control protein adsorption and cell adhesion, which is critical for the development of biocompatible materials and medical implants. In electronics, its insulating properties and ability to form thin, uniform films could be exploited in the fabrication of microelectronic devices.

Furthermore, the study of the self-assembly behavior of this and related fluorinated compounds provides fundamental insights into molecular interactions and surface phenomena. This knowledge can be applied to the design of new materials with tailored properties for a wide range of applications, from advanced coatings to sophisticated sensors.

Emerging Trends and Challenges in Perfluorinated Compound Research and Sustainability

The widespread use of per- and polyfluoroalkyl substances (PFAS), including compounds like 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol, has raised environmental and health concerns due to their persistence and potential for bioaccumulation. numberanalytics.comeuropa.eu A significant trend in current research is the development of shorter-chain PFAS, which are believed to have a lower bioaccumulation potential. nih.gov

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step fluorination and hydroxylation. A common approach is reacting perfluorinated alkyl iodides with alcohols under controlled conditions. Catalysts like palladium or nickel complexes enhance fluorination efficiency, while solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) stabilize intermediates. Purification requires fractional distillation followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the compound ≥98% purity. Analytical validation via NMR and GC-MS is critical .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use and NMR to confirm fluorine distribution and hydroxyl placement. X-ray crystallography resolves stereochemistry, while DFT calculations (e.g., Gaussian or ORCA software) model electronic effects from fluorine's electronegativity. IR spectroscopy identifies O-H stretching (broad peak ~3200–3600 cm) and C-F vibrations (1100–1250 cm) .

Q. What are the key safety protocols for handling 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol in the lab?

- Methodological Answer : Acute toxicity studies on analogous fluorinated alcohols suggest low oral toxicity (NOAEL ~1000 mg/kg in rats), but chronic exposure risks include hepatotoxicity. Use fume hoods for volatile steps, PPE (nitrile gloves, lab coats), and waste neutralization with calcium hydroxide to degrade fluorinated byproducts. Monitor air quality via LC-MS for airborne fluorocarbon detection .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved in fluorination steps?

- Methodological Answer : Contradictions often arise from solvent polarity or trace moisture. Design a factorial experiment (2 design) varying solvent (DMF vs. THF), catalyst loading (0.5–2.0 mol%), and reaction time (12–48 hrs). Use ANOVA to identify significant factors. For moisture sensitivity, integrate Karl Fischer titration to quantify water content pre-reaction .

Q. What strategies optimize selective substitution of fluorine atoms in this compound?

- Methodological Answer : Fluorine substitution is challenging due to C-F bond strength (485 kJ/mol). Employ nucleophilic aromatic substitution (SNAr) with strong bases (e.g., KOtBu) in polar aprotic solvents. Microwave-assisted synthesis (100–150°C, 30 mins) enhances kinetics. Monitor substitution sites via LC-QTOF-MS and compare with simulated isotopic patterns .

Q. How can computational methods predict the environmental persistence of this compound?

- Methodological Answer : Use COSMOtherm or EPI Suite to estimate biodegradation half-lives and bioaccumulation factors (BCF). Molecular dynamics simulations (GROMACS) model interactions with soil organic matter. Validate predictions with OECD 301F biodegradation tests and GC-ECD analysis of soil/water samples over 28 days .

Q. What advanced techniques assess its efficacy in drug delivery systems?

- Methodological Answer : Encapsulate the compound in liposomes (phosphatidylcholine/cholesterol) and test membrane permeability via Franz diffusion cells. Use confocal microscopy with fluorescent probes (e.g., Nile Red) to track cellular uptake. Pharmacokinetic studies in rodents (IV/PO dosing) quantify bioavailability improvements via LC-MS/MS plasma analysis .

Methodological Challenges and Future Directions

Q. How can AI/ML improve synthesis scalability and environmental safety?

- Methodological Answer : Train neural networks (e.g., Chemprop) on reaction datasets to predict optimal catalysts/solvents. Implement robotic platforms (e.g., Chemspeed) for high-throughput screening. AI-driven life cycle assessment (LCA) tools (e.g., Sphera) minimize PFAS waste generation .

Q. What analytical workflows resolve spectral overlaps in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。